An In-depth Technical Guide to the Chemical Structure of Epitetracycline
An In-depth Technical Guide to the Chemical Structure of Epitetracycline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to epitetracycline. Epitetracycline is the C4 epimer of the broad-spectrum antibiotic tetracycline (B611298) and is primarily considered a less active degradation product. Understanding its structure and formation is crucial for the quality control, stability testing, and formulation development of tetracycline-based pharmaceuticals.
Chemical Identity and Structure
Epitetracycline, also known as 4-epitetracycline or quatrimycin, is a diastereomer of tetracycline, differing only in the stereochemical configuration at the fourth carbon atom of the naphthacene (B114907) core. This inversion of the dimethylamino group from the natural alpha-configuration to the epi-beta-configuration significantly impacts its biological activity.
The structure and key identifiers for the hydrochloride salt of epitetracycline are detailed below.
| Identifier | Value |
| IUPAC Name | (4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
| CAS Number | 23313-80-6 |
| Molecular Formula | C₂₂H₂₅ClN₂O₈ |
| Molecular Weight | 480.9 g/mol |
| Canonical SMILES | C[C@@]1([C@H]2C[C@H]3--INVALID-LINK--N(C)C)O.Cl |
| InChI | InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25,27-28,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1 |
| InChIKey | XMEVHPAGJVLHIG-DXDJYCPMSA-N |
Physicochemical Properties
The physical and chemical properties of epitetracycline hydrochloride are summarized in the table below. These properties are essential for developing analytical methods and understanding its behavior in various matrices.
| Property | Value |
| Physical Form | Yellow fine crystalline powder |
| Melting Point | 217 °C |
| Solubility | DMSO: ~1 mg/mLDMF: ~1.4 mg/mLPBS (pH 7.2): ~3.3 mg/mL |
| Storage Conditions | -20°C, under inert atmosphere, protected from light |
| Stability | Stable for ≥ 4 years when stored properly |
Biological Activity
Epimerization at the C4 position drastically reduces the antibacterial potency of tetracycline. Epitetracycline is considered to have little to no clinically relevant antibiotic activity.[1] While tetracycline exerts its bacteriostatic effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis, the altered stereochemistry of epitetracycline hinders this interaction.
One study on sediment microbial communities noted that tetracycline tended to inhibit respiration at concentrations below 50 mg/kg, whereas epitetracycline exhibited the opposite effect.[2] This suggests that while its antibiotic efficacy is diminished, it is not biologically inert and can have distinct effects on microbial populations. Due to its significantly reduced activity, it is primarily monitored as an impurity and degradation product in tetracycline formulations.
Epimerization of Tetracycline
The formation of epitetracycline from tetracycline is a reversible chemical process known as epimerization. This reaction is of significant interest in pharmaceutical manufacturing and stability studies.
Logical Pathway for Epimerization
The equilibrium between tetracycline and epitetracycline is primarily driven by pH. Under weakly acidic conditions (typically pH 2 to 6), an equilibrium is established between the two epimers. This process is critical as it can lead to a significant loss of potency in tetracycline drug products if not properly controlled.
Experimental Protocols
Preparation and Isolation of 4-Epitetracycline
This protocol is adapted from a method for preparing 4-epitetracycline from a tetracycline urea (B33335) double salt crystallization mother liquor, a solution already enriched with the epimer.[3]
Objective: To induce further epimerization of residual tetracycline and isolate the 4-epitetracycline crude product.
Materials:
-
Tetracycline urea double salt crystallization mother solution
-
Oxalic acid or other suitable acid (e.g., HCl)
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13% Ammonia (B1221849) water
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Purified water
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Filtration apparatus (e.g., Buchner funnel with double-layer filter cloth)
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Reaction vessel with temperature control and stirring
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Centrifuge
Procedure:
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Acidification: Transfer a known volume (e.g., 1 L) of the tetracycline mother liquor into a reaction vessel. While stirring, add oxalic acid to acidify the solution to a pH between 1.0 and 3.0.
-
Epimerization Incubation: Maintain the solution temperature between 25-40°C and continue stirring for 30-40 minutes. This step promotes the epimerization of any remaining tetracycline to epitetracycline, shifting the equilibrium.
-
Filtration: Filter the acidic solution through a double-layer filter cloth to remove any precipitated impurities.
-
Crystallization: Cool the filtrate to 18-22°C. Begin the slow, uniform addition of 13% ammonia water to raise the pH. Control the rate of addition to maintain the solution temperature between 5-20°C as the pH is adjusted to 4.0-6.0.
-
Crystal Maturation: Once the target pH is reached, continue stirring the suspension at 10-15°C for 60-120 minutes to allow for complete crystallization of the 4-epitetracycline.
-
Isolation and Dehydration: Separate the crystalline product from the mother liquor via centrifugation. Wash the crude product with purified water. Pass air through the wet cake to perform initial dehydration, ensuring the final water content is below 32%.
-
Purification (Optional): The crude product can be further purified by recrystallization. Dissolve the crude material in water by adjusting the pH to ~2.3 with hydrochloric acid, then repeat the crystallization process (steps 4-6) to obtain a highly purified product.
HPLC Method for Separation of Tetracycline and Epitetracycline
This section describes a representative High-Performance Liquid Chromatography (HPLC) method for the analytical separation and quantification of tetracycline and its epimers.[4]
Objective: To resolve and quantify tetracycline, 4-epitetracycline, and other related degradation products.
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Microparticulate phenyl column (3.9 mm i.d. x 30 cm).
-
Mobile Phase A: 0.2 M Phosphate Buffer, pH 2.2.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Detection: UV at 355 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare stock solutions of tetracycline and epitetracycline standards in a suitable solvent (e.g., methanol). Create working standards by diluting the stocks with the mobile phase.
-
Sample Preparation: Dissolve the sample containing tetracycline in the mobile phase or a suitable extraction solvent. Ensure the final concentration is within the calibrated range of the instrument.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase conditions. Inject the standard or sample and run a step gradient as follows:
-
Initial - 5 min: 12% Acetonitrile (Mobile Phase B).
-
5.1 - 22 min: 22% Acetonitrile (Mobile Phase B).
-
-
Analysis: Identify the peaks based on the retention times of the reference standards. The epimer typically elutes before the parent compound. Quantify the analytes by comparing their peak areas to the calibration curve generated from the standards.
Structural Characterization
Characterization of epitetracycline and its differentiation from tetracycline relies on modern analytical techniques that are sensitive to stereochemistry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between tetracycline and epitetracycline. The inversion of the stereocenter at C4 causes significant changes in the chemical shifts and coupling constants of the proton at C4 (4-H) and adjacent protons (e.g., 4a-H). These changes in the non-aromatic region of the spectrum provide definitive proof of the epimer's structure.
-
Mass Spectrometry (MS): While tetracycline and epitetracycline are isobaric (same mass), they can be differentiated using tandem mass spectrometry (MS/MS). The collision-induced dissociation (CID) fragmentation patterns can differ. Studies have shown that the fragmentation of alkali metal adducts (e.g., [M+Na]⁺) is particularly useful. For instance, the sodium adducts of 4-epimers show a greater tendency to form [M+Na-NH₃-H₂O]⁺ ions compared to the parent tetracyclines, which preferentially form [M+Na-NH₃]⁺ ions. This difference in fragmentation propensity allows for their unambiguous identification.
References
- 1. 4-Epitetracycline hydrochloride | TargetMol [targetmol.com]
- 2. Tetracycline and 4-epitetracycline modified the in vitro catabolic activity and structure of a sediment microbial community from a tropical tilapia farm idiosyncratically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103553960A - Method for preparing 4-epitetracycline from tetracycline urea double salt crystallization mother solution - Google Patents [patents.google.com]
- 4. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
